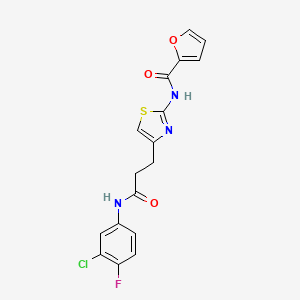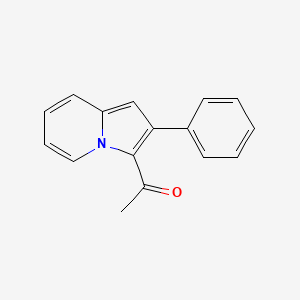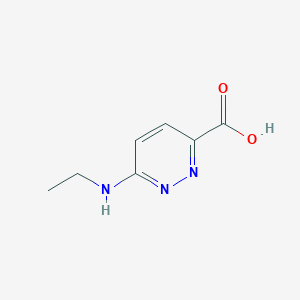
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid: is an organic compound characterized by the presence of five fluorine atoms attached to a butanoic acid backbone. This compound is notable for its unique structural features, which include a chiral center at the second carbon and extensive fluorination, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid typically involves the introduction of fluorine atoms into a butanoic acid precursor. One common method is the fluorination of 2-methylbutanoic acid using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable fluorination techniques. These can include electrochemical fluorination or the use of specialized fluorinating reagents that allow for selective and high-yield fluorination processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylates.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace fluorine atoms.
Major Products:
Oxidation: Perfluorinated carboxylates.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of novel materials and catalysts.
Biology and Medicine: The compound’s fluorinated nature imparts high metabolic stability, making it a potential candidate for drug development. It can be used to design pharmaceuticals with improved bioavailability and resistance to metabolic degradation.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and surfactants. Its high chemical stability and resistance to harsh conditions make it suitable for applications in coatings, lubricants, and other high-performance materials.
Mecanismo De Acción
The mechanism by which (2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The extensive fluorination can enhance binding affinity to specific enzymes or receptors, thereby modulating their activity. The compound may also influence cellular pathways by altering membrane permeability or interacting with signaling molecules.
Comparación Con Compuestos Similares
(2S)-3,3,4,4,4-Trifluoro-2-methylbutanoic acid: Similar structure but with fewer fluorine atoms, resulting in different chemical and physical properties.
(2S)-3,3,4,4,4-Pentafluoro-2-ethylbutanoic acid: Similar fluorination pattern but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness: (2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid stands out due to its high degree of fluorination and the presence of a chiral center. These features confer unique chemical stability, reactivity, and potential for enantioselective applications in synthesis and drug development.
Propiedades
IUPAC Name |
(2S)-3,3,4,4,4-pentafluoro-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O2/c1-2(3(11)12)4(6,7)5(8,9)10/h2H,1H3,(H,11,12)/t2-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITCRFUNNGTOFX-REOHCLBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2634087.png)

![3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2634089.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2634090.png)
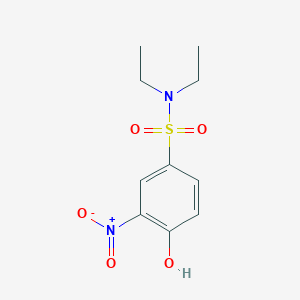
![N-(3-fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2634092.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)
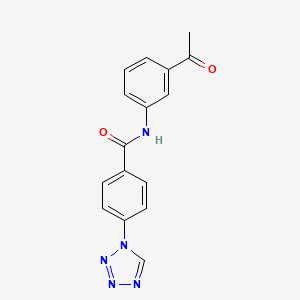
![6-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2634098.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)
